

A Comparative Analysis of 3-Chloro-7-azaindole Analogs in Preclinical Research

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Compound of Interest

Compound Name: **3-Chloro-7-azaindole**

Cat. No.: **B1280606**

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Derivatives of the 7-azaindole scaffold have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. These compounds are recognized as privileged structures in drug discovery, with several analogs having entered clinical trials for various diseases. This guide provides a comparative overview of the in vitro performance of various **3-chloro-7-azaindole** analogs, focusing on their efficacy as kinase inhibitors and anticancer agents. The data presented is compiled from multiple preclinical studies to aid researchers in evaluating their potential for further investigation.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro inhibitory activities of several 7-azaindole analogs against various cancer cell lines and kinases. The data highlights the structure-activity relationships (SARs) and the impact of different substitutions on the 7-azaindole core.

Compound ID	Substitution Pattern	Target Cell Line/Kinase	Assay Type	IC50/EC50/ GI50	Reference
Compound P1	5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine}	HOS (Human Osteosarcoma)	Cytotoxicity	88.79 ± 8.07 nM	[1] [2]
MCF-7 (Human Breast Adenocarcinoma)	Cytotoxicity	>10 μM		[1] [2]	
A549 (Human Lung Carcinoma)	Cytotoxicity	>10 μM		[1] [2]	
L929 (Normal Mouse Fibroblast)	Cytotoxicity	140.49 ± 8.03 μM		[1] [2]	
Compound 8	Not specified in snippet	HIV-1 Reverse Transcriptase	Enzyme Inhibition	0.73 μM	[3]
HIV-1 Infected PBM cells	Antiviral Activity	<1 μM		[3]	
Compound 10	Not specified in snippet	HIV-1 Reverse Transcriptase	Enzyme Inhibition	0.58 μM	[3]

Compound 17b	2,6-difluorophenyl substitution	HIV-1 Reverse Transcriptase	Enzyme Inhibition	0.36 μ M	[3]
Compound 17c	3-chlorophenyl substitution	HIV-1 Reverse Transcriptase	Enzyme Inhibition	>10 μ M	[3]
HIV-1 Infected PBM cells	Antiviral Activity	1.0 μ M	[3]		
Compound B13	Pyridine group at 3-position of 7-azaindole	PI3Ky	Enzyme Inhibition	0.5 nM	[4]
Compound 28	Not specified in snippet	PI3Ky	Cellular Activity	0.040 μ M	[5]
NEU-1207	3,5-disubstituted-7-azaindole	T. brucei	Antiparasitic Activity	pEC50 > 7.0	[6]
NEU-1208	3,5-disubstituted-7-azaindole	T. brucei	Antiparasitic Activity	pEC50 > 7.0	[6]
Compound 11d	Diaryl 7-azaindole	HIV-1 Integrase	Enzyme Inhibition	%ST Inhibition = 72% at 10 μ M	[7]
TZM-bl cells	Cytotoxicity	49.32 μ M	[7]		
Compound 11f	Diaryl 7-azaindole	HIV-1 Integrase	Enzyme Inhibition	%ST Inhibition = 71% at 10 μ M	[7]
TZM-bl cells	Cytotoxicity	> 200 μ M	[7]		
Compound 47	Not specified in snippet	Cdc7 Kinase	Enzyme Inhibition	Ki = 0.07 nM	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to characterize the 7-azaindole analogs.

Cell Viability and Cytotoxicity Assays

- Objective: To determine the concentration of the compound that inhibits cell growth or induces cell death by 50% (IC₅₀ or GI₅₀).
- General Procedure:
 - Cell Culture: Cancer cell lines (e.g., HOS, MCF-7, A549) and normal cell lines (e.g., L929) are cultured in appropriate media and conditions.
 - Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
 - Viability Assessment: Cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (Sulforhodamine B), or CCK-8 (Cell Counting Kit-8).^[4] The absorbance is measured using a microplate reader.
 - Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀/GI₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assays

- Objective: To measure the ability of a compound to inhibit the activity of a specific kinase (e.g., PI3K, Cdc7, HIV-1 Reverse Transcriptase).
- General Procedure:
 - Reaction Mixture: The assay is typically performed in a cell-free system using a purified recombinant kinase enzyme, a substrate (e.g., a peptide or lipid), and ATP.
 - Compound Incubation: The kinase is incubated with various concentrations of the test compound.

- Reaction Initiation: The reaction is initiated by the addition of ATP.
- Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays (FRET), or luminescence-based assays (measuring ATP consumption).
- Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the log of the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

- Objective: To specifically assess the inhibitory effect of compounds on the enzymatic activity of HIV-1 RT.[3]
- Procedure: A cell-free DNA-dependent DNA polymerization FRET (Förster Resonance Energy Transfer) assay is often employed.[3]
 - The assay measures the polymerase activity of RT.
 - Compounds are tested for their ability to directly inhibit this activity.
 - IC₅₀ values, the concentration at which 50% of the enzyme's activity is inhibited, are calculated.[3]

Signaling Pathway and Experimental Workflow Visualizations

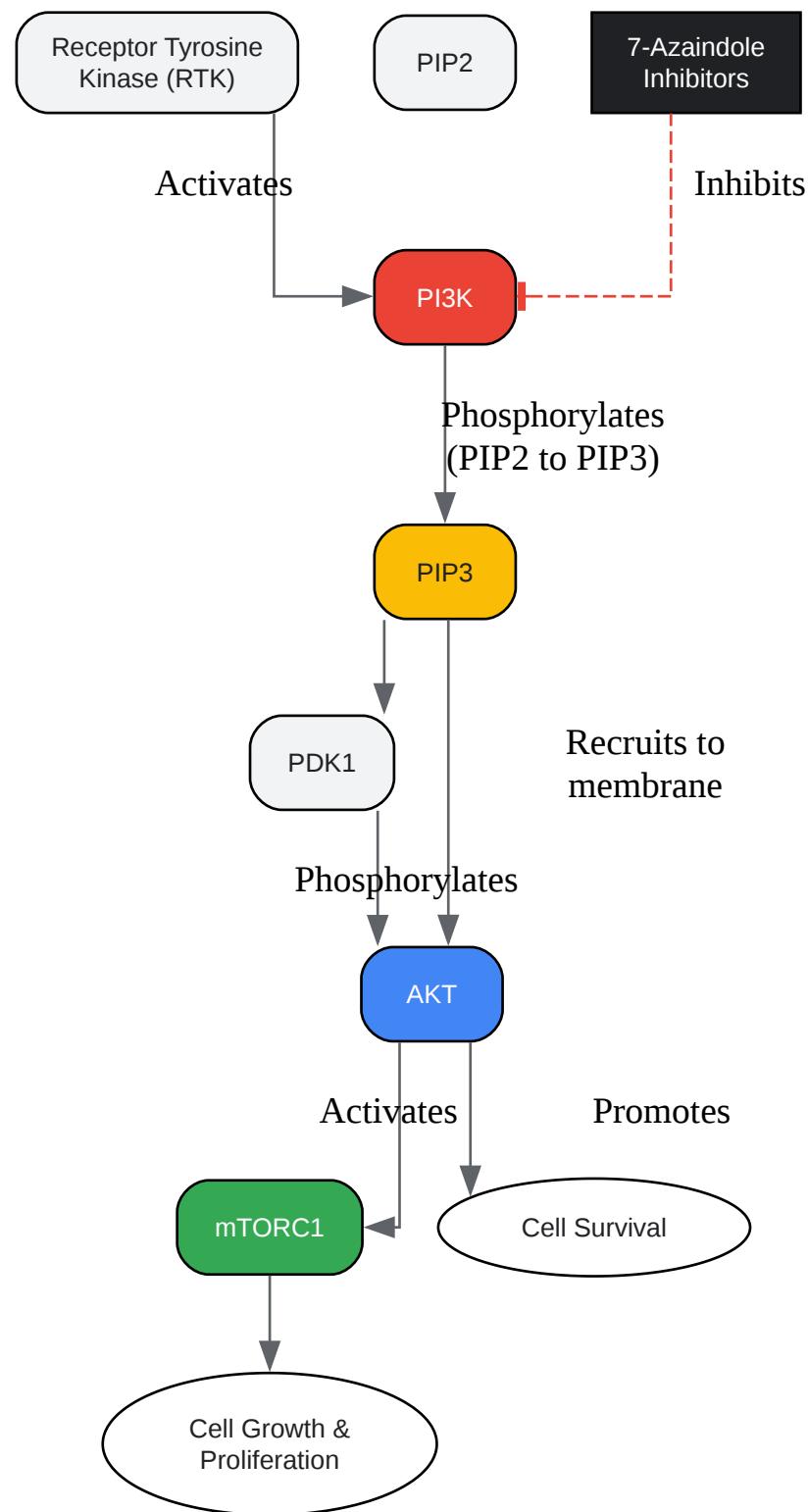
Understanding the mechanism of action of these compounds often involves elucidating their effects on cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its deregulation is

a frequent event in various cancers, making it a prime target for anticancer drug development.

[4] Several 7-azaindole derivatives have been identified as potent PI3K inhibitors.[4][9]

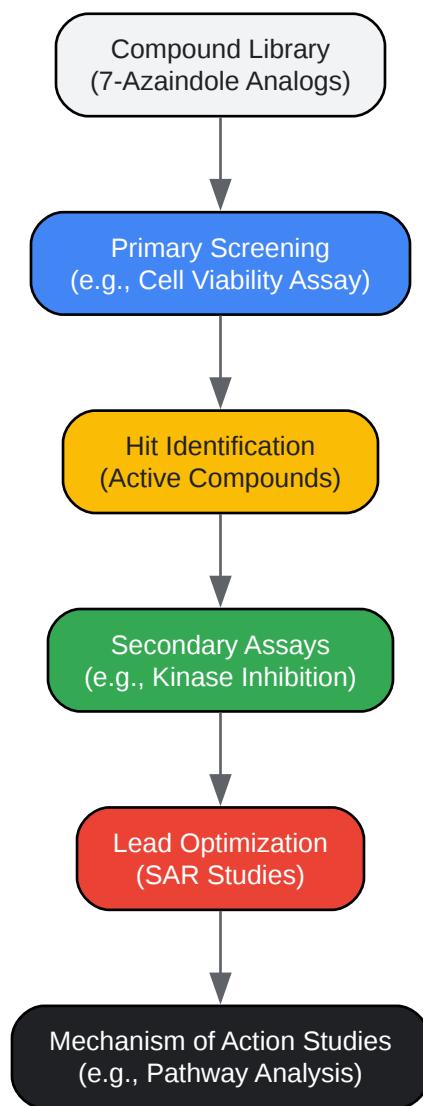


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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole analogs on PI3K.

General Experimental Workflow for In Vitro Screening

The process of identifying and characterizing novel bioactive compounds typically follows a structured workflow, from initial screening to detailed mechanistic studies.



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